Cas no 1896667-32-5 (4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol)

4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol
- 4-[1-hydroxy-2-(methylamino)ethyl]-3-methoxyphenol
- 1896667-32-5
- EN300-1803460
-
- Inchi: 1S/C10H15NO3/c1-11-6-9(13)8-4-3-7(12)5-10(8)14-2/h3-5,9,11-13H,6H2,1-2H3
- InChI Key: PWFFMKSOIYSHOW-UHFFFAOYSA-N
- SMILES: OC(CNC)C1C=CC(=CC=1OC)O
Computed Properties
- Exact Mass: 197.10519334g/mol
- Monoisotopic Mass: 197.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.7Ų
- XLogP3: 0.3
4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1803460-5.0g |
4-[1-hydroxy-2-(methylamino)ethyl]-3-methoxyphenol |
1896667-32-5 | 5g |
$3065.0 | 2023-06-03 | ||
Enamine | EN300-1803460-0.1g |
4-[1-hydroxy-2-(methylamino)ethyl]-3-methoxyphenol |
1896667-32-5 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1803460-1g |
4-[1-hydroxy-2-(methylamino)ethyl]-3-methoxyphenol |
1896667-32-5 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1803460-5g |
4-[1-hydroxy-2-(methylamino)ethyl]-3-methoxyphenol |
1896667-32-5 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1803460-10g |
4-[1-hydroxy-2-(methylamino)ethyl]-3-methoxyphenol |
1896667-32-5 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1803460-0.05g |
4-[1-hydroxy-2-(methylamino)ethyl]-3-methoxyphenol |
1896667-32-5 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1803460-1.0g |
4-[1-hydroxy-2-(methylamino)ethyl]-3-methoxyphenol |
1896667-32-5 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-1803460-10.0g |
4-[1-hydroxy-2-(methylamino)ethyl]-3-methoxyphenol |
1896667-32-5 | 10g |
$4545.0 | 2023-06-03 | ||
Enamine | EN300-1803460-0.5g |
4-[1-hydroxy-2-(methylamino)ethyl]-3-methoxyphenol |
1896667-32-5 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1803460-0.25g |
4-[1-hydroxy-2-(methylamino)ethyl]-3-methoxyphenol |
1896667-32-5 | 0.25g |
$972.0 | 2023-09-19 |
4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol Related Literature
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Additional information on 4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol
Introduction to 4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol (CAS No. 1896667-32-5)
4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol, identified by the CAS number 1896667-32-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its hydroxyl, methylamino, and methoxy functional groups, has garnered attention due to its potential biological activities and structural versatility. The unique arrangement of these substituents on a phenolic backbone suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation in drug discovery and therapeutic development.
The compound's structure, featuring a 4-hydroxyphenol core with an N-methylamino side chain and a 3-methoxy substituent, positions it as a candidate for various pharmacological applications. The presence of both hydrophilic and lipophilic groups enhances its solubility and membrane permeability, which are critical factors in drug design. Recent studies have highlighted the importance of such multifunctional molecules in modulating biological pathways, particularly in the context of inflammatory responses and oxidative stress.
In the realm of medicinal chemistry, the synthesis and characterization of 4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol have been subjects of extensive research. Advanced synthetic methodologies have been employed to optimize its production, ensuring high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly effective in constructing the desired framework. The development of efficient synthetic routes not only facilitates laboratory-scale production but also paves the way for large-scale manufacturing, which is essential for clinical trials and commercialization.
The pharmacological profile of 4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol has been explored through in vitro and in vivo studies. Preliminary findings indicate that this compound exhibits potent antioxidant properties, making it a candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, its ability to interact with enzymes and receptors involved in inflammatory pathways suggests potential applications in anti-inflammatory therapies. These properties are particularly relevant given the increasing evidence linking inflammation to various chronic conditions.
One of the most intriguing aspects of 4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol is its structural similarity to known bioactive molecules. By leveraging computational chemistry tools such as molecular docking and molecular dynamics simulations, researchers have been able to predict its binding interactions with target proteins. These simulations have revealed that the compound can effectively bind to enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. Such insights provide a rational basis for designing derivatives with enhanced potency and selectivity.
The development of novel pharmaceuticals often involves the optimization of lead compounds through structure-activity relationship (SAR) studies. In the case of 4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol, modifications to its substituents have been explored to fine-tune its pharmacological effects. For instance, varying the length or nature of the side chain can influence its metabolic stability and bioavailability. Similarly, alterations to the methoxy group may enhance its binding affinity or reduce off-target effects. These modifications are guided by both experimental data and computational predictions, ensuring that each derivative is optimized for efficacy and safety.
Recent advancements in analytical chemistry have enabled more precise characterization of 4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provide detailed information about its molecular structure, purity, and degradation products. These analytical methods are crucial for ensuring the quality of pharmaceutical intermediates and final products. Moreover, they allow researchers to monitor changes in the compound's properties during storage or processing, which is essential for regulatory compliance.
The potential therapeutic applications of 4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol extend beyond inflammation and oxidative stress modulation. Emerging research suggests that this compound may also play a role in neuroprotection, particularly in models of Parkinson's disease and Alzheimer's disease. The ability of phenolic compounds to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) therapies. Further investigation into their mechanisms of action could lead to novel treatments for neurodegenerative disorders that are currently limited by side effects associated with existing medications.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating basic research into clinical applications. The study of 4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol exemplifies this synergy, where fundamental discoveries drive drug development initiatives. Such collaborations not only accelerate research but also ensure that promising compounds like this one reach patients who need them most. By fostering partnerships across disciplines, scientists can overcome challenges related to synthetic complexity, pharmacokinetic optimization, and regulatory hurdles.
The future direction of research on 4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol lies in exploring its potential as a scaffold for drug discovery programs. By systematically modifying its structure while retaining key pharmacophoric elements, researchers can generate libraries of derivatives with diverse biological activities. High-throughput screening (HTS) techniques combined with machine learning algorithms can accelerate the identification of lead compounds from these libraries. This approach leverages computational power to sift through vast chemical spaces efficiently, identifying molecules with optimal therapeutic profiles.
In conclusion,4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol (CAS No. 1896667-32-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities。 Its potential applications in treating inflammatory diseases、neurodegenerative disorders,and other conditions make it a valuable asset in drug development pipelines。 As research continues,this compound will likely inspire further innovation,leading to new therapeutic strategies that benefit patients worldwide。
1896667-32-5 (4-1-hydroxy-2-(methylamino)ethyl-3-methoxyphenol) Related Products
- 55095-14-2((3-Chlorophenyl)(phenyl)methylamine)
- 681156-53-6(2-chloro-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1803562-67-5(3-(3-amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione)
- 96881-90-2(2-METHOXY-4,6-DIMETHYLBENZOIC ACID)
- 24161-58-8(1-Ethyl 3-(2-nitrophenyl) 2,2-dimethylmalonate)
- 1783501-73-4(1H-Imidazole-1-propanamine, β,β-difluoro-)
- 2829266-68-2(2-3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpropan-2-ol)
- 1706051-31-1(N-(2-(2-methylthiazol-4-yl)phenyl)ethanesulfonamide)
- 1241953-01-4(1-Bromo-2-(methoxymethoxy)-4-(trifluoromethoxy)benzene)
- 2228124-06-7(2-amino-2-1-(5-methyl-1H-pyrazol-3-yl)cyclopropylacetic acid)



